molecular formula C11H13N3 B3156012 N-Benzyl-1-methyl-1H-pyrazol-3-amine CAS No. 81574-05-2

N-Benzyl-1-methyl-1H-pyrazol-3-amine

Cat. No.: B3156012
CAS No.: 81574-05-2
M. Wt: 187.24 g/mol
InChI Key: SNURKZHBZPONJX-UHFFFAOYSA-N
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Description

N-Benzyl-1-methyl-1H-pyrazol-3-amine is a heterocyclic organic compound with the molecular formula C11H13N3. It is characterized by a pyrazole ring substituted with a benzyl group and a methyl group.

Mechanism of Action

Target of Action

Similar compounds have been studied for their antipromastigote activity , suggesting potential targets could be enzymes or receptors involved in parasitic diseases.

Mode of Action

This is a common mechanism for many drugs and bioactive compounds .

Biochemical Pathways

Based on its potential antipromastigote activity , it might interfere with the metabolic pathways of parasites, disrupting their growth and survival.

Result of Action

Given its potential antipromastigote activity , it might lead to the death of parasites, thereby alleviating symptoms of the disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazol-3-amine with benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amines .

Scientific Research Applications

N-Benzyl-1-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-1-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both benzyl and methyl groups on the pyrazole ring can enhance its stability and interaction with molecular targets compared to similar compounds .

Properties

IUPAC Name

N-benzyl-1-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-14-8-7-11(13-14)12-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNURKZHBZPONJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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